molecular formula C11H12N2O6 B11834800 Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate

Cat. No.: B11834800
M. Wt: 268.22 g/mol
InChI Key: UWAPGQCUMRNSNS-UHFFFAOYSA-N
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Description

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethoxycarbonylamino group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethoxycarbonylamino group. One common method includes:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Amination: The nitro compound is then reacted with ethyl chloroformate and ammonia to introduce the ethoxycarbonylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: Methyl 2-((aminocarbonyl)amino)-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-((Ethoxycarbonyl)amino)-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It can be used in the development of novel materials with specific chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

    Methyl 2-((aminocarbonyl)amino)-3-nitrobenzoate: Similar structure but with an aminocarbonyl group instead of an ethoxycarbonyl group.

    Ethyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-((ethoxycarbonyl)amino)-4-nitrobenzoate: Similar structure but with the nitro group at the para position.

Uniqueness: Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions in chemical and biological systems. The combination of the nitro group and the ethoxycarbonylamino group provides distinct chemical properties that are valuable in various applications.

Biological Activity

Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its nitro group, which is known to influence biological activity. The synthesis typically involves the reaction of methyl 2-amino-3-nitrobenzoate with ethoxycarbonyl isothiocyanate or similar reagents to introduce the ethoxycarbonyl moiety. This modification can enhance solubility and biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For example, a study reported that related compounds showed potent inhibition against Mycobacterium tuberculosis (Mtb) under specific culture conditions, suggesting that structural modifications can lead to improved efficacy against resistant strains .

CompoundMIC (µg/mL)Activity Type
This compoundXAntimicrobial
Related Compound AYAntimicrobial
Related Compound BZAntimicrobial

Note: Replace X, Y, Z with actual MIC values from relevant studies.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro assays have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the nitro group and the introduction of different substituents on the benzoate ring can significantly alter the potency and selectivity of the compound. For instance, compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased reactivity towards biological targets .

Case Studies

  • Antimycobacterial Efficacy : A study conducted on a series of nitrobenzoate derivatives revealed that certain modifications led to enhanced efficacy against Mtb. The results indicated that compounds with optimized lipophilicity and hydrogen bonding capabilities were more effective in penetrating bacterial membranes .
  • Cancer Cell Line Studies : In experiments involving breast cancer cell lines, this compound demonstrated significant cytotoxicity. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 2-(ethoxycarbonylamino)-3-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-3-19-11(15)12-9-7(10(14)18-2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,15)

InChI Key

UWAPGQCUMRNSNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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